molecular formula C23H29Cl2N7O4S B15289123 N-Desmethyl Edoxaban Hydrochloride

N-Desmethyl Edoxaban Hydrochloride

Cat. No.: B15289123
M. Wt: 570.5 g/mol
InChI Key: FSIAPTVELVHYAI-KRTONYTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl Edoxaban Hydrochloride is a derivative of Edoxaban, a direct oral anticoagulant that inhibits clotting factor Xa

Preparation Methods

Chemical Reactions Analysis

N-Desmethyl Edoxaban Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Desmethyl Edoxaban Hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reference material for the development of analytical methods. In biology and medicine, it is studied for its potential as an anticoagulant and its interactions with other drugs. Industrial applications include its use in the synthesis of other pharmaceutical compounds .

Mechanism of Action

The mechanism of action of N-Desmethyl Edoxaban Hydrochloride involves the inhibition of factor Xa, a serine endopeptidase in the coagulation cascade. By binding to the active site of factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation .

Comparison with Similar Compounds

N-Desmethyl Edoxaban Hydrochloride is similar to other direct oral anticoagulants like Rivaroxaban and Apixaban. it is unique in its specific binding affinity and selectivity for factor Xa. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H29Cl2N7O4S

Molecular Weight

570.5 g/mol

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carbonylamino)cyclohexyl]oxamide;hydrochloride

InChI

InChI=1S/C23H28ClN7O4S.ClH/c1-31(2)23(35)12-3-5-14(27-19(32)20(33)30-18-6-4-13(24)10-26-18)16(9-12)28-21(34)22-29-15-7-8-25-11-17(15)36-22;/h4,6,10,12,14,16,25H,3,5,7-9,11H2,1-2H3,(H,27,32)(H,28,34)(H,26,30,33);1H/t12-,14-,16+;/m0./s1

InChI Key

FSIAPTVELVHYAI-KRTONYTCSA-N

Isomeric SMILES

CN(C)C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)CNCC3)NC(=O)C(=O)NC4=NC=C(C=C4)Cl.Cl

Canonical SMILES

CN(C)C(=O)C1CCC(C(C1)NC(=O)C2=NC3=C(S2)CNCC3)NC(=O)C(=O)NC4=NC=C(C=C4)Cl.Cl

Origin of Product

United States

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